molecular formula C16H21BrN4O2 B1383097 tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate CAS No. 1422344-42-0

tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1383097
CAS No.: 1422344-42-0
M. Wt: 381.27 g/mol
InChI Key: ZALKELBAEIONDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a piperidine ring, and a triazolopyridine moiety with a bromine substituent

Scientific Research Applications

Chemical Synthesis and Intermediate Roles

  • Synthesis Processes : The compound has been utilized in various chemical synthesis processes. For instance, its derivatives have been synthesized as intermediates in the production of biologically active compounds like crizotinib (Kong et al., 2016). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

  • Pharmaceutical Applications : Derivatives of tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate have been explored for potential pharmaceutical applications. For example, a compound structurally similar to it was studied for its antihypertensive and coronary vasodilating activities, showing promise as a cardiovascular agent (Sato et al., 1980).

  • Biological Activity Studies : Some derivatives have been assessed for their antimicrobial activities. For instance, novel thiazolo-triazolo-pyridine derivatives exhibited significant biological activity against various microorganisms (Suresh et al., 2016).

Chemical Properties and Characterization

  • Chemical Characterization : Various studies have focused on the chemical characterization of similar compounds. For example, the structural analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, including its X-ray diffraction studies, provides insights into the molecular structure and interactions of these types of compounds (Sanjeevarayappa et al., 2015).

  • Crystallographic Studies : The crystal structure of related compounds, like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has been analyzed to understand the molecular packing and hydrogen bonding patterns, which are crucial for pharmaceutical applications (Didierjean et al., 2004).

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine derivatives as bromodomain inhibitors involves the recognition of acetylated lysine by the bromodomains of proteins like BRD4 . These compounds have been shown to interact with the bromodomains, inhibiting their function .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been found to be remarkably versatile, with many different applications reported over the years in different areas of drug design . Future research could explore the potential of “tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate” and similar compounds in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyridine Core: :

Properties

IUPAC Name

tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)20-8-6-11(7-9-20)14-18-13-5-4-12(17)10-21(13)19-14/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKELBAEIONDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.